tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate
Description
tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a bromophenyl group, and a lambda6-sulfanyl group
Properties
CAS No. |
2742654-06-2 |
|---|---|
Molecular Formula |
C13H19BrN2O3S |
Molecular Weight |
363.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-bromophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The resulting product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the imino and sulfanyl groups, which can form covalent bonds with amino acid residues in the target proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
- tert-butyl N-{2-[(2-hydroxyethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate
- tert-butyl 3-bromophenethylcarbamate
- tert-butyl N-(2-bromoethyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is unique due to the presence of the 3-bromophenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The lambda6-sulfanyl group also contributes to its unique properties, differentiating it from other carbamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
